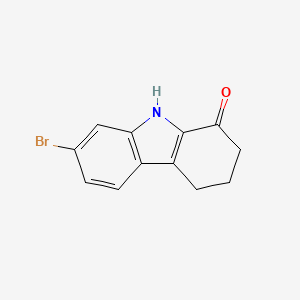

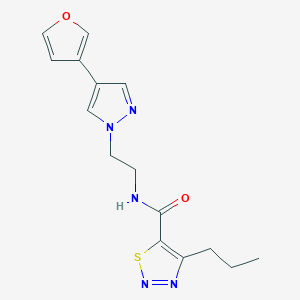

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

説明

Synthesis Analysis

The synthesis of similar compounds, such as substituted 2,3,4,9-tetrahydro-1H-carbazoles, has been reported. These compounds were obtained through the oxidation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles were obtained in reactions of substituted phenylhydrazines with cyclohexanone .科学的研究の応用

Synthesis and Antitumor Activity

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a precursor in the synthesis of novel hetero-annulated carbazoles, including isoxazolo-, pyrido-, and pyrimido carbazoles. These compounds have shown significant in vitro antitumor activity, particularly against the MCF-7 cell line, indicating potential as therapeutic agents against cancer cell proliferation. Structural analyses of these compounds were conducted using various techniques including FT-IR, 1H NMR, 13C NMR, X-ray diffraction, and elemental analysis. The compounds' antitumor efficacy was evaluated using the MTT assay, revealing selective growth inhibition properties (Karunanidhi Murali et al., 2017).

Organic Semiconductors for OLED Devices

The bromo substituent in this compound facilitates the synthesis of novel organic semiconductors, particularly when transformed into tetrasubstituted carbazole and phenothiazine derivatives. These derivatives have been used as active layers in organic light-emitting diodes (OLEDs), displaying promising device performance with blue and green emission. This research highlights the chemical's role in advancing OLED technology through the development of efficient luminescent materials (Jagadish Salunke et al., 2016).

CO2 Capture

Research has also explored the application of this compound in environmental science, particularly in CO2 capture. A task-specific ionic liquid incorporating a cation with an appended amine group, synthesized from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrates the potential for reversible CO2 sequestration. This ionic liquid can be recycled and is comparable in efficiency to commercial amine sequestering agents, offering a nonvolatile and water-independent solution for CO2 capture (Eleanor D. Bates et al., 2002).

Enzymatic Synthesis and Environmental Impacts

This compound is also relevant in the study of environmental contaminants. Enzymatic synthesis of bromo- and chlorocarbazoles has been reported, providing insight into their formation and presence in environmental samples. This research is crucial for understanding the sources, occurrence, and potential environmental impact of these compounds, shedding light on the enzymatic pathways that lead to their synthesis in nature (John Mumbo et al., 2013).

将来の方向性

The future directions for research on “7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one” could include further investigation into its synthesis, chemical reactions, and potential applications. Given the interest in tetrahydrocarbazole derivatives due to their broad spectrum of biological activity , there could be potential for further exploration of this compound and its derivatives.

作用機序

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that the compound can undergo chemo- and regioselective oxidation . This process could potentially lead to interactions with its targets, causing changes at the molecular level.

Biochemical Pathways

The compound’s oxidation process suggests that it may influence oxidative stress pathways .

Result of Action

The compound’s ability to undergo oxidation suggests that it may have potential effects on cellular redox states .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. For instance, the compound should be stored in a cool, dry place to maintain its stability . Moreover, the compound’s interaction with its targets and its efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

特性

IUPAC Name |

7-bromo-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEHEFABAXLWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2997828.png)

![5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2997830.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2997838.png)

![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)

![Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997846.png)

![1-[3-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2997847.png)